(S)-GLPG0974

Clinical Pharmacology Translational Research Drug Development

Differentiator: (S)-GLPG0974 is the sole FFA2 antagonist with completed Phase 1/2 clinical trials. It delivers high-affinity orthosteric antagonism (hFFA2 Kd=7.5nM, IC50=9nM) with >3,000-fold selectivity over FFA3 and 55 other targets. Unlike CATPB (pure inverse agonist), it uniquely exhibits context-dependent PAM activity in co-agonist environments. Stringent human/monkey species selectivity mandates appropriate model systems—it is incompatible with wild-type rodent studies. Validated human PD biomarker (CD11b AE, IC50=438nM) with dose-proportional oral PK (F=47%) and clinical safety data up to 400mg daily. This compound is irreplaceable for translational human FFA2 research. Substitution with CATPB or tetrazole analogs will produce non-equivalent outcomes.

Molecular Formula C25H25ClN2O4S
Molecular Weight 485.0 g/mol
CAS No. 1391076-61-1
Cat. No. B607655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-GLPG0974
CAS1391076-61-1
SynonymsGLPG0974;  GLPG 0974;  GLPG-0974.
Molecular FormulaC25H25ClN2O4S
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESCC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
InChIInChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1
InChIKeyMPMKMQHJHDHPBE-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-GLPG0974 (CAS 1391076-61-1): A Clinically Validated FFA2 Antagonist with Unique Human-Selective Pharmacology


(S)-GLPG0974, the active R-enantiomer of the azetidine-based free fatty acid receptor 2 (FFA2/GPR43) antagonist, is the first and only FFA2 antagonist to have advanced into human clinical development, with completed Phase 1 and Phase 2 trials in healthy subjects and ulcerative colitis patients, respectively [1]. Unlike generic tool compounds, it exhibits high-affinity orthosteric antagonism (hFFA2 Kd = 7.5 nM, IC50 = 9 nM) and demonstrates well-characterized selectivity over FFA3 (IC50 >30 μM) and a panel of 55 other receptors, ion channels, and transporters (IC50 >10 μM) [2]. Critically, (S)-GLPG0974 displays stringent species selectivity, exhibiting potent activity only at human and monkey FFA2 while showing no significant affinity for rodent FFA2 [3]—a property that directly impacts experimental model selection and distinguishes it from cross-species active alternatives.

Why (S)-GLPG0974 Cannot Be Substituted with Other FFA2 Antagonists in Critical Applications


The FFA2 antagonist chemical space is populated by compounds with markedly divergent molecular pharmacology, species selectivity, and clinical validation status. Generic substitution fails because CATPB, the only other widely available FFA2 antagonist, exhibits fundamentally different functional behavior—functioning as a pure inverse agonist/antagonist, whereas (S)-GLPG0974 uniquely displays context-dependent positive allosteric modulator (PAM) activity in the presence of co-agonists [1]. Furthermore, emerging high-potency tetrazole antagonists such as TUG-2304 (IC50 3–4 nM) lack clinical PK/PD data and human safety characterization [2]. Critically, both CATPB and the tetrazole series lack human selectivity for FFA2 over rodent orthologs, rendering them unsuitable for studies requiring direct human-receptor engagement without confounding rodent receptor activity [3]. These pharmacological divergences, combined with (S)-GLPG0974's documented oral bioavailability (F=47% in rats) and dose-proportional human PK up to 400 mg daily [4], establish that interchange with alternative FFA2 antagonists will yield non-equivalent experimental outcomes, particularly in translational, in vivo, and assay contexts requiring well-defined human-target pharmacology.

Quantitative Evidence for (S)-GLPG0974 Differentiation: Comparative Data Against CATPB, TUG-2304, and the S-Enantiomer


Clinical Development Status: (S)-GLPG0974 is the Only FFA2 Antagonist with Human Phase 2 Data

(S)-GLPG0974 is the sole FFA2 antagonist to have completed Phase 1 single ascending dose (up to 250 mg) and multiple ascending dose (up to 400 mg daily for 14 days) studies in healthy male subjects, followed by a Phase 2 proof-of-concept trial in ulcerative colitis (NCT01829321) [1]. In contrast, CATPB remains a research tool compound with no reported human studies, and TUG-2304 is a recently discovered preclinical candidate with no human data available [2].

Clinical Pharmacology Translational Research Drug Development

Receptor Selectivity Profile: Superior Window Over FFA3 Compared to Tetrazole Series

(S)-GLPG0974 demonstrates high selectivity for FFA2 over the closely related FFA3 receptor, with no activity observed at FFA3 at concentrations up to 30 μM, translating to a selectivity window of >3,333-fold over the FFA2 IC50 of 9 nM [1]. Furthermore, it exhibits no significant activity against a broad panel of 55 receptors, ion channels, and transporters at 10 μM [2]. While the tetrazole antagonist TUG-2304 offers improved potency (IC50 3–4 nM), its selectivity window over FFA3 is not as extensively characterized in published literature, and no broad-panel profiling data are available [3].

Receptor Selectivity Off-Target Profiling Assay Development

Functional Pharmacology: Divergent Modulator Behavior vs. CATPB

(S)-GLPG0974 and CATPB exhibit fundamentally different receptor-interaction characteristics despite both being classified as FFA2 antagonists. In a co-agonist system using AZ1729 plus Cmp58, CATPB completely inhibited the neutrophil NADPH-oxidase response, whereas (S)-GLPG0974 did not inhibit this response and instead acted as a positive allosteric modulator, increasing the potency (though not efficacy) of the co-agonists [1]. This context-dependent PAM activity is unique to (S)-GLPG0974 among available FFA2 antagonists and can significantly impact experimental outcomes when FFA2 is co-activated by endogenous SCFAs or other ligands.

Allosteric Modulation Functional Selectivity GPCR Pharmacology

Stereochemical Purity: (S)-GLPG0974 Requires R-Enantiomer Specification to Avoid Inactive Isomer

The pharmacologically active form of GLPG0974 is the R-enantiomer; the S-enantiomer (designated G334089) is markedly less active and is obtained as a by-product during synthesis [1]. Procurement of undefined stereochemistry or the incorrect enantiomer introduces significant experimental variability. (S)-GLPG0974, specifically the R-enantiomer active compound, must be distinguished from the commercially available inactive S-enantiomer control, which is intentionally sold as a negative control tool .

Stereochemistry Quality Control Assay Validation

Oral Bioavailability and Human PK: Defined Dose-Proportional Exposure Absent in Alternatives

(S)-GLPG0974 demonstrates oral bioavailability of 47% in rats following 5 and 30 mg/kg oral dosing, with linear, dose-proportional increases in plasma exposure . In human Phase 1 studies, GLPG0974 exhibited good and dose-proportional exposure up to 400 mg daily with sustained target engagement, as measured by inhibition of acetate-stimulated neutrophil CD11b activation [1]. While TUG-2304 is described as having 'favorable physicochemical and pharmacokinetic properties,' specific bioavailability values are not yet publicly reported, and CATPB lacks comprehensive oral PK characterization [2].

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Human Neutrophil Functional Inhibition: Quantitative IC50 Values Enable Assay Calibration

(S)-GLPG0974's inhibitory potency has been quantified across multiple human neutrophil functional assays, providing defined IC50 benchmarks for assay calibration: acetate-induced neutrophil migration in buffer (IC50 = 27 nM) and in plasma (IC50 = 43 nM), as well as acetate-induced CD11b activation-specific epitope expression in human whole blood (IC50 = 438 nM) [1]. While CATPB is known to inhibit acetate-induced Ca2+ flux and NADPH oxidase activity, quantitative IC50 values for neutrophil migration and CD11b expression under identical assay conditions are not uniformly reported [2]. TUG-2304 demonstrates complete inhibition of propionate-induced neutrophil migration, but IC50 values in the specific buffer/plasma/whole blood matrices used for (S)-GLPG0974 are not available [3].

Neutrophil Biology Inflammation Functional Assays

Optimal Use Cases for (S)-GLPG0974: Where Clinical Validation and Human-Selective Pharmacology Drive Value


Human Neutrophil Inflammation Studies Requiring Target Engagement Biomarkers

(S)-GLPG0974 is uniquely suited for ex vivo and in vivo human neutrophil studies where pharmacodynamic target engagement must be quantified. The compound's defined IC50 for CD11b activation-specific epitope expression in human whole blood (438 nM) provides a validated PD biomarker readout [1]. The Phase 1 clinical data demonstrate substantial and sustained inhibition of acetate-stimulated neutrophil activation ex vivo, establishing a dose-response relationship from minimal effect to maximal achievable pharmacodynamic response [2]. This human PD validation is absent for CATPB and TUG-2304, making (S)-GLPG0974 the preferred choice for translational neutrophil biology studies requiring robust target engagement confirmation.

FFA2 Pharmacology Studies in Humanized or Non-Rodent In Vivo Models

Given that (S)-GLPG0974 exhibits potent activity only at human and monkey FFA2 with no significant affinity for rodent receptors [1], it is specifically indicated for studies employing humanized mouse models expressing human FFA2, non-human primate models, or ex vivo human tissue assays. The defined oral bioavailability (47% in rats, though rodent FFA2 is not engaged) supports oral dosing in species where human FFA2 transgene expression is present [2]. For studies using wild-type rodents, (S)-GLPG0974 is unsuitable, and researchers should instead consider CATPB or TUG-2304 if rodent cross-reactivity is required. This species selectivity is a critical selection criterion that directly impacts experimental validity.

Investigations of FFA2 Constitutive Activity and Inverse Agonism in Leukocyte Differentiation

(S)-GLPG0974 has been validated as an inverse agonist that significantly reduces constitutive GPR43 activity in reporter assays and impairs leukocyte differentiation in HL-60 cells [1]. This property is shared with CATPB [2], but (S)-GLPG0974 offers the advantage of additional clinical PK/PD characterization for translational studies. Researchers studying GPR43-mediated growth arrest and differentiation signaling (via Gα12/13) should select (S)-GLPG0974 when human-relevant pharmacological context is required, particularly for studies bridging in vitro HL-60 findings to human leukocyte biology.

Allosteric Modulation Studies Requiring Context-Dependent Functional Profiling

In experimental systems where FFA2 may be co-activated by endogenous SCFAs or other ligands (e.g., gut mucosal inflammation models with high acetate/propionate concentrations), (S)-GLPG0974's unique positive allosteric modulator behavior becomes a critical consideration [1]. Unlike CATPB, which functions as a pure antagonist in co-agonist contexts, (S)-GLPG0974 can potentiate responses to endogenous ligands while still antagonizing direct agonist stimulation. This context-dependent pharmacology makes (S)-GLPG0974 the appropriate choice for physiologically relevant models where FFA2 experiences simultaneous orthosteric and allosteric inputs.

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